3-(Pent-4-yn-1-yl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pent-4-yn-1-yl)pentane-2,4-dione is an organic compound that belongs to the class of alkynes and diketones It is characterized by the presence of a triple bond between carbon atoms and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-4-yn-1-yl)pentane-2,4-dione can be achieved through several methods. One common approach involves the reaction of 4-pentyn-1-ol with 2,4-pentanedione in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(Pent-4-yn-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
3-(Pent-4-yn-1-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 3-(Pent-4-yn-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-yn-1-yl)pentane-2,4-dione: Similar structure but with a shorter alkyne chain.
4-Pentyn-1-ol: Contains a hydroxyl group instead of ketone groups.
2,4-Pentanedione: Lacks the alkyne chain and is a simpler diketone.
Uniqueness
3-(Pent-4-yn-1-yl)pentane-2,4-dione is unique due to its combination of an alkyne chain and diketone structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
88459-71-6 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-pent-4-ynylpentane-2,4-dione |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-7-10(8(2)11)9(3)12/h1,10H,5-7H2,2-3H3 |
InChI Key |
YWZGMENFGHQCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCCC#C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.